
6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride is a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This compound is characterized by the presence of a methyl group at the 6th position and a 2-methylphenyl group at the 3rd position of the isoquinoline ring, with an amine group at the 1st position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinolines. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at the 1st position of the benzene ring.
Isoquinoline: The parent compound of 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine, isoquinoline has a nitrogen atom at the 2nd position of the benzene ring.
1-Benzylisoquinoline: A derivative of isoquinoline with a benzyl group at the 1st position.
Uniqueness
6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine is unique due to the specific positioning of its methyl and 2-methylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
824952-17-2 |
|---|---|
Molekularformel |
C17H17ClN2 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
6-methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-11-7-8-15-13(9-11)10-16(19-17(15)18)14-6-4-3-5-12(14)2;/h3-10H,1-2H3,(H2,18,19);1H |
InChI-Schlüssel |
OWOPBXDNKCNNEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=NC(=C2C=C1)N)C3=CC=CC=C3C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


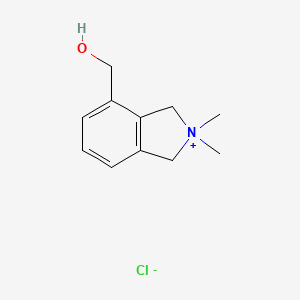

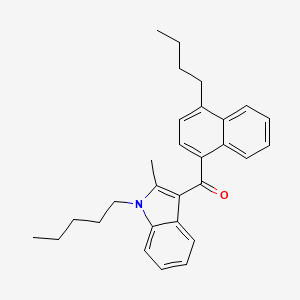
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
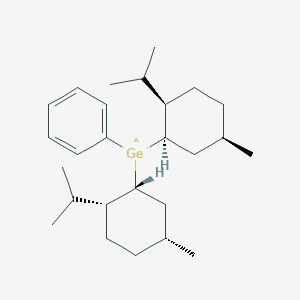
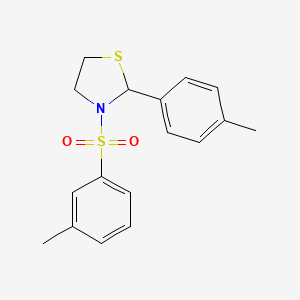
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
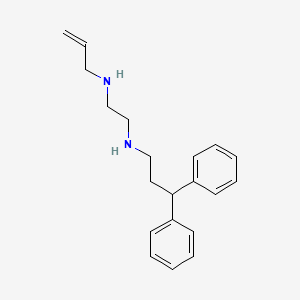
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)

